D-Xylulose 5-phosphate sodium salt is a significant biochemical compound that plays a crucial role in various metabolic pathways, particularly in the biosynthesis of isoprenoids and vitamins. It is an intermediate in the non-mevalonate pathway, which is essential for certain bacteria and plants. This compound is classified under phosphorylated sugars, specifically as a sugar phosphate.
D-Xylulose 5-phosphate sodium salt is derived from D-xylulose, a pentose sugar, through phosphorylation. It can be synthesized chemically or extracted from biological sources where it participates in metabolic processes. The sodium salt form enhances its solubility and stability for laboratory applications.
D-Xylulose 5-phosphate sodium salt can be synthesized through various methods, with the most notable being enzymatic and chemical synthesis.
The synthesis typically requires careful control of reaction conditions, including pH and temperature, to ensure high yields and enantiomeric purity. Advanced techniques such as mass spectrometry and nuclear magnetic resonance are employed for characterization.
D-Xylulose 5-phosphate sodium salt has a complex molecular structure characterized by multiple hydroxyl groups and a phosphate group attached to a five-carbon sugar backbone. The structural formula can be represented as follows:
OCC(=O)[C@@H](O)[C@H](O)COP(=O)(O)O[Na]
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1
The molecular weight of D-xylulose 5-phosphate sodium salt is approximately 252.092 g/mol. Its structure features several functional groups that contribute to its reactivity and role in biochemical pathways .
D-Xylulose 5-phosphate sodium salt participates in various biochemical reactions:
The reaction mechanisms often involve nucleophilic attacks facilitated by enzyme catalysis, where the phosphate group plays a critical role in stabilizing transition states.
The mechanism of action of D-xylulose 5-phosphate sodium salt primarily revolves around its role as an intermediate in metabolic pathways:
Relevant data includes its melting point and hygroscopic nature, which necessitates proper storage conditions to maintain integrity .
D-Xylulose 5-phosphate sodium salt has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0